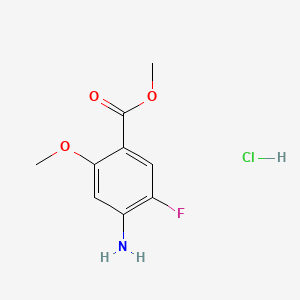
Methyl4-amino-5-fluoro-2-methoxybenzoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-5-fluoro-2-methoxybenzoate hydrochloride is an organic compound with a molecular structure that includes a benzoate ester, an amino group, a fluorine atom, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-5-fluoro-2-methoxybenzoate hydrochloride typically involves the esterification of 4-amino-5-fluoro-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of methyl 4-amino-5-fluoro-2-methoxybenzoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-5-fluoro-2-methoxybenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or functionalized derivatives.
Scientific Research Applications
Methyl 4-amino-5-fluoro-2-methoxybenzoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-amino-5-fluoro-2-methoxybenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, the amino and fluorine groups may play a role in binding to active sites of enzymes, altering their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-2-fluoro-4-methoxybenzoate: Similar structure but different positioning of the amino and methoxy groups.
Methyl 4-amino-2-methoxybenzoate: Lacks the fluorine atom.
Methyl 5-amino-2-fluorobenzoate: Lacks the methoxy group.
Uniqueness
Methyl 4-amino-5-fluoro-2-methoxybenzoate hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino and fluorine groups enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
Overview of Methyl4-amino-5-fluoro-2-methoxybenzoate Hydrochloride
Methyl4-amino-5-fluoro-2-methoxybenzoate hydrochloride is a chemical compound that belongs to the class of benzoate derivatives. Its structure suggests potential applications in pharmacology, particularly in the fields of cancer treatment and other therapeutic areas due to its ability to interact with biological targets.
- PARP Inhibition : Compounds similar to methyl4-amino-5-fluoro-2-methoxybenzoate have been studied for their role as inhibitors of Poly(ADP-ribose) polymerases (PARPs). PARPs are involved in DNA repair processes, and their inhibition can lead to increased cytotoxicity in cancer cells, especially those with BRCA mutations .
- Anticancer Properties : Research indicates that benzoate derivatives may exhibit anticancer properties by inducing apoptosis in tumor cells. This is achieved through various pathways, including the modulation of cell signaling pathways and interference with DNA repair mechanisms .
- Antimicrobial Activity : Some studies suggest that similar compounds possess antimicrobial properties, making them potential candidates for treating bacterial infections .
Case Study 1: PARP Inhibitors in Cancer Therapy
A study published in 2019 highlighted the efficacy of pyridazinone derivatives, which include compounds structurally related to methyl4-amino-5-fluoro-2-methoxybenzoate, as PARP7 inhibitors. These compounds demonstrated significant antitumor activity in preclinical models of lung and stomach cancers .
Case Study 2: Structure-Activity Relationship (SAR)
Research into SAR has shown that modifications on the benzoate structure can enhance biological activity. For instance, introducing halogen groups, such as fluorine, has been associated with improved potency against cancer cell lines .
Data Table: Biological Activities of Related Compounds
Properties
Molecular Formula |
C9H11ClFNO3 |
|---|---|
Molecular Weight |
235.64 g/mol |
IUPAC Name |
methyl 4-amino-5-fluoro-2-methoxybenzoate;hydrochloride |
InChI |
InChI=1S/C9H10FNO3.ClH/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2;/h3-4H,11H2,1-2H3;1H |
InChI Key |
IVVGDSOBQZEQCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















